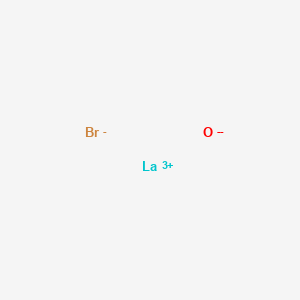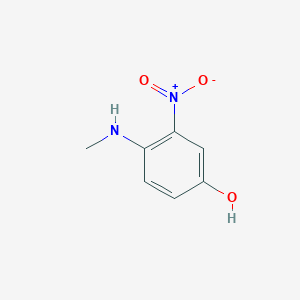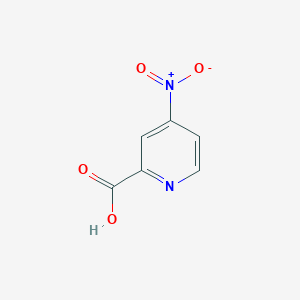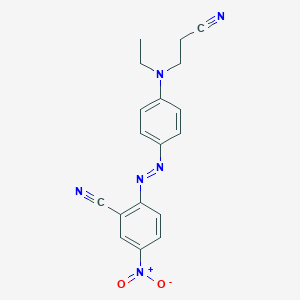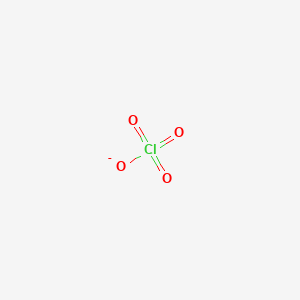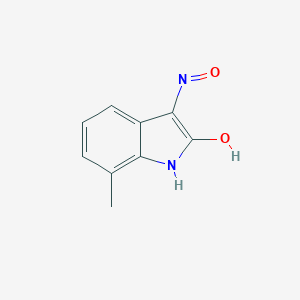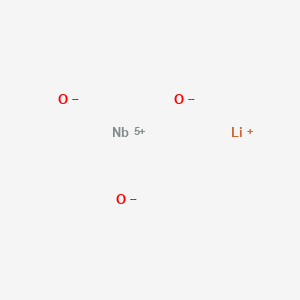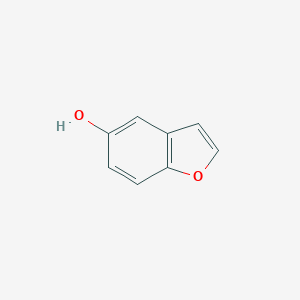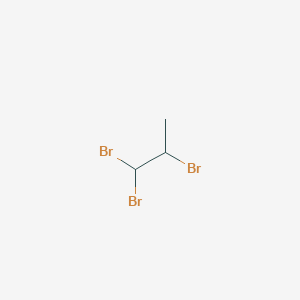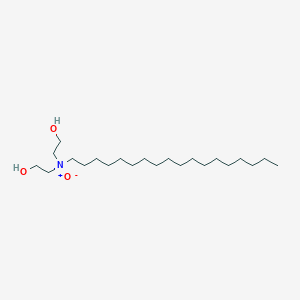
Dihydroxyethyl stearamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxyethyl stearamine oxide (DESO) is a surfactant that is commonly used in various industrial applications. It is a non-ionic surfactant that is used as a wetting agent, emulsifier, and dispersant. DESO is synthesized from stearylamine and ethylene oxide, and it has a molecular weight of 325.5 g/mol.
Mécanisme D'action
Dihydroxyethyl stearamine oxide acts as a surfactant by reducing the surface tension between two immiscible phases. It contains both hydrophobic (stearylamine) and hydrophilic (ethylene oxide) groups, which allows it to adsorb at the interface between two phases. This reduces the interfacial tension, which facilitates the formation of stable emulsions and dispersions.
Effets Biochimiques Et Physiologiques
Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in various industrial applications. It is not known to have any significant biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is compatible with a wide range of solvents. However, Dihydroxyethyl stearamine oxide has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.
Orientations Futures
Dihydroxyethyl stearamine oxide has several potential future directions for research. One area of interest is the development of new synthesis methods that can produce Dihydroxyethyl stearamine oxide with improved properties, such as increased solubility in water or enhanced stability at high concentrations.
Another area of interest is the application of Dihydroxyethyl stearamine oxide in the synthesis of new materials, such as hybrid nanoparticles or MOFs. These materials have potential applications in various fields, such as drug delivery, catalysis, and gas storage.
Conclusion:
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several scientific research applications. It is commonly used as a wetting agent, emulsifier, and dispersant in various industrial applications. Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in lab experiments. Future research on Dihydroxyethyl stearamine oxide could lead to the development of new materials with potential applications in various fields.
Méthodes De Synthèse
Dihydroxyethyl stearamine oxide is synthesized from stearylamine and ethylene oxide. Stearylamine is reacted with ethylene oxide under alkaline conditions to produce Dihydroxyethyl stearamine oxide. The synthesis of Dihydroxyethyl stearamine oxide is a straightforward process, and it can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
Dihydroxyethyl stearamine oxide has been extensively studied for its applications in various scientific research fields. It is commonly used as a surfactant in the synthesis of nanoparticles, which are used in various biomedical applications. Dihydroxyethyl stearamine oxide has been shown to improve the stability and dispersibility of nanoparticles, which enhances their therapeutic efficacy.
Dihydroxyethyl stearamine oxide is also used as a surfactant in the synthesis of metal-organic frameworks (MOFs), which are widely used in gas storage and separation applications. Dihydroxyethyl stearamine oxide has been shown to improve the dispersion and stability of MOFs, which enhances their gas storage and separation properties.
Propriétés
Numéro CAS |
14048-77-2 |
|---|---|
Nom du produit |
Dihydroxyethyl stearamine oxide |
Formule moléculaire |
C22H47NO3 |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide |
InChI |
InChI=1S/C22H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h24-25H,2-22H2,1H3 |
Clé InChI |
CBLJNXZOFGRDAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Autres numéros CAS |
14048-77-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



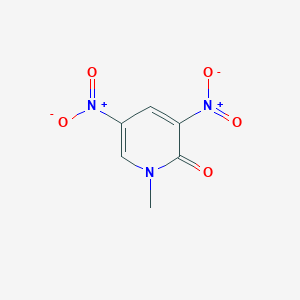
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
